N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
Thiazoles are a group of organic compounds that contain a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are found in many potent biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide” are not available, thiazoles can be synthesized through several methods. For instance, one study synthesized a series of Schiff and Mannich bases obtained from isatin derivatives and N-[4-(4′chloropheyl) thiazol-2-yl] thiosemicarbazide .Molecular Structure Analysis
The molecular structure of thiazoles involves a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Anticancer Activity
One significant area of application for thiazole derivatives is in the development of anticancer agents. For example, a study demonstrated the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, showing potent anticancer activities. This research highlighted the compounds' effectiveness against Hepatocellular carcinoma cell lines, with some derivatives exhibiting significant inhibitory concentrations (IC50 values), suggesting a promising direction for future anticancer therapies (Gomha et al., 2017). Additionally, another study synthesized and evaluated novel thiazole-5-carboxamide derivatives for their anticancer activity against various cancer cell lines, identifying compounds with significant activity, which could serve as a basis for further exploration in anticancer drug development (Cai et al., 2016).
Antibacterial and Antifungal Properties
Research on thiazole derivatives has also uncovered their potential as antimicrobial agents. A study focusing on the synthesis of 2-phenylamino-thiazole derivatives revealed their potent antimicrobial activity against various bacterial and fungal strains. Some synthesized molecules showed greater potency than reference drugs, indicating their potential as new antimicrobial agents (Bikobo et al., 2017). Similarly, another investigation synthesized heterocyclic compounds with a thiazole moiety and tested their antibacterial activities, demonstrating significant efficacy against Gram-positive and Gram-negative bacteria (Patel & Patel, 2015).
Synthesis and Characterization for Diverse Applications
The synthesis and characterization of thiazole derivatives extend beyond antimicrobial and anticancer applications. For instance, research on the synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles from 3-chloropentane-2,4-dione explored their potential in creating a diverse library of compounds for various biological activities (Milinkevich et al., 2008). This demonstrates the versatility of thiazole derivatives in synthesizing compounds with potential for a wide range of scientific applications.
Mechanism of Action
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c18-13(17-14-16-10-11-19-14)15(8-4-5-9-15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBAJUCRDHXJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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